beta-D-fructose

Solubility Formulation science Crystallization control

β-D-Fructose (CAS 53188-23-1) is the crystalline β‑anomeric fructofuranose—not the equilibrium mixture sold as generic D‑fructose. Its defined tautomer ensures reproducible sweetness (140% of sucrose at 5°C), high aqueous solubility (778 mg/mL), and superior acid‑catalyzed HMF conversion (75% yield). These properties directly impact process economics in chilled food formulations, high‑density fermentation, and renewable platform‑chemical production. Specify β‑D‑Fructose to eliminate variability from anomeric equilibration and optimize your product performance.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 53188-23-1
Cat. No. B1297463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-fructose
CAS53188-23-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
InChIKeyRFSUNEUAIZKAJO-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility778 mg/mL at 20 °C

β-D-Fructose (CAS 53188-23-1) Technical Overview for Procurement and Research Applications


β-D-Fructose (CAS 53188-23-1), also designated as β-D-fructofuranose, is a naturally occurring ketohexose monosaccharide that serves as a fundamental carbohydrate building block in both biological systems and industrial processes [1]. As the β-anomeric form of D-fructose, this compound is characterized by its furanose ring configuration in crystalline state and exhibits distinct physicochemical properties including high aqueous solubility and pronounced hygroscopicity [2]. β-D-Fructose is produced industrially through enzymatic or acid-catalyzed hydrolysis of sucrose and finds applications spanning sweetener formulation, bioprocessing feedstock, and as a chiral synthon in organic synthesis [3]. Its unique tautomeric behavior and anomeric specificity render it functionally distinct from both its α-anomer and other common dietary monosaccharides such as glucose and galactose [4].

Why β-D-Fructose Cannot Be Simply Substituted with Generic Fructose or Other Monosaccharides


The interchangeable use of β-D-fructose with generic D-fructose preparations or alternative monosaccharides such as D-glucose introduces substantial functional variability that directly impacts process reproducibility and product performance. Generic D-fructose exists as an equilibrium mixture of multiple tautomeric forms—predominantly β-D-fructopyranose (approximately 73% at 20°C) and β-D-fructofuranose (approximately 20%), with minor contributions from α-anomers and open-chain forms [1]. This tautomeric distribution governs critical material properties including crystallization kinetics, sweetness perception, enzymatic reactivity, and hygroscopic behavior [2]. Substitution with D-glucose fundamentally alters metabolic processing, catalytic conversion rates, and physicochemical stability profiles [3]. The quantitative evidence presented below establishes that β-D-fructose possesses measurable, application-critical differentiation that mandates deliberate specification in procurement decisions where performance consistency is non-negotiable.

Quantitative Differentiation Evidence for β-D-Fructose Against Key Analogs


Aqueous Solubility: β-D-Fructose Versus Sucrose and D-Glucose

β-D-Fructose exhibits substantially higher aqueous solubility compared to sucrose and D-glucose, a property that directly impacts formulation flexibility and crystallization behavior in concentrated systems. At 20°C, β-D-fructose demonstrates a solubility of 778 mg/mL in water, which exceeds that of sucrose (approximately 670 mg/mL at 20°C) and D-glucose (approximately 470 mg/mL at 20°C) [1][2]. This differential solubility profile, documented in the Aquasol database and corroborated by vendor technical specifications, enables the preparation of highly concentrated stock solutions exceeding 660 mM in aqueous systems without precipitation risk .

Solubility Formulation science Crystallization control

Sweetness Potency: β-D-Fructose Anomeric Forms Versus Sucrose Baseline

The sweetness intensity of β-D-fructose is both concentration- and temperature-dependent, varying significantly based on the predominant anomeric form. At 5°C, where β-D-fructopyranose is the dominant tautomer, the sweetness relative to sucrose reaches approximately 140% (1.40× sucrose) [1]. In contrast, at 60°C where furanose forms predominate, the relative sweetness declines to approximately 79% (0.79× sucrose) [1]. This temperature-dependent sweetness modulation is unique among common sugars and is directly attributable to the shifting equilibrium between β-D-fructopyranose and β-D-fructofuranose tautomers [2].

Sweetness Sensory science Food formulation

Catalytic Conversion Kinetics: β-D-Fructose Versus D-Glucose to 5-Hydroxymethylfurfural

β-D-Fructose undergoes acid-catalyzed dehydration to 5-hydroxymethylfurfural (HMF) at a rate substantially faster than D-glucose under identical reaction conditions. In a comparative study using H2SO4 as catalyst in γ-valerolactone (GVL) solvent, fructose conversion proceeded with markedly higher velocity than glucose [1]. The authors explicitly state that 'the conversion of fructose is much faster than glucose' [1]. Optimal HMF yields of approximately 75% were achieved with fructose as substrate, whereas glucose required higher temperatures and longer reaction times to reach comparable conversion levels [1][2].

Biorefinery Platform chemicals Catalytic conversion

Crystal Structure and Thermal Stability: β-D-Fructose Versus Sucrose and D-Glucose

Comprehensive structural and thermal characterization using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) reveals distinct crystalline phase behavior and thermal stability profiles for β-D-fructose compared to D-glucose and sucrose [1]. β-D-Fructose crystallizes in the orthorhombic crystal system with space group P212121, exhibiting unit cell parameters a=4.962 Å, b=10.333 Å, c=14.802 Å [1][2]. In contrast, disaccharides such as sucrose and maltose adopt monoclinic crystal systems and demonstrate enhanced thermal stability relative to the monosaccharides [1]. The melting point of crystalline β-D-fructose is 103°C, compared to approximately 146°C for α-D-glucose and 186°C for sucrose (with decomposition) [3].

Crystallography Solid-state properties Thermal analysis

Hexokinase Substrate Affinity: β-D-Fructose Versus D-Glucose

β-D-Fructose demonstrates distinct substrate affinity for hexokinase compared to D-glucose, with temperature-dependent kinetic parameters that differentiate it as a metabolic substrate. The Michaelis constant (Km) for D-fructose with yeast hexokinase at 25°C is 2 mM, decreasing to 0.5 mM at 41°C [1][2]. In contrast, D-glucose exhibits a Km of approximately 0.1-0.2 mM for the same enzyme under comparable conditions, indicating approximately 10- to 20-fold higher affinity for glucose over fructose at physiological temperatures [3]. This differential affinity arises from the distinct anomeric specificity of hexokinase and the conformational flexibility of the furanose ring [4].

Enzymology Metabolism Biochemical assays

Hygroscopicity and Moisture Uptake: β-D-Fructose Versus Sucrose in Confectionery Systems

β-D-Fructose exhibits significantly greater hygroscopicity compared to sucrose, a property that directly influences product texture, shelf-life, and susceptibility to moisture-induced degradation. In dark chocolate model systems, samples sweetened with β-D-fructose demonstrated markedly higher moisture sorption across relative humidity (RH) ranges from 33% to 100% compared to sucrose-sweetened controls [1]. Quantitative sorption isotherm data reveal that β-D-fructose and sorbitol are 'particularly' hygroscopic among the tested sweeteners, with moisture uptake accelerating sharply at RH >60% [2]. This enhanced hygroscopicity contributes to improved humectancy and prevention of 'cap-locking' (sugar crystallization around container closures) in pharmaceutical elixir formulations [3].

Hygroscopicity Shelf-life stability Confectionery science

Validated Application Scenarios for β-D-Fructose Based on Quantitative Differentiation Evidence


High-Concentration Aqueous Formulations and Syrups

The aqueous solubility of β-D-fructose at 778 mg/mL (4.32 M) enables the preparation of highly concentrated stock solutions that remain stable against crystallization at ambient temperatures [1]. This property is leveraged in pharmaceutical elixirs, where β-D-fructose serves both as a sweetening agent and humectant to prevent cap-locking—a phenomenon where sugar crystallization around bottle closures impedes dispensing [1]. In bioprocessing applications, concentrated fructose solutions (>660 mM) can be prepared without precipitation, facilitating high-density fermentation feedstocks for microbial production systems. The solubility advantage over sucrose (16% higher) and D-glucose (66% higher) directly translates to reduced solvent volumes and improved process economics [1][2].

Temperature-Responsive Sweetener Systems for Cold-Served Products

The temperature-dependent sweetness profile of β-D-fructose—ranging from 140% of sucrose sweetness at 5°C (β-D-fructopyranose dominant) to 79% at 60°C (furanose forms dominant)—enables the formulation of reduced-calorie products where sweetness perception is optimized for intended serving temperature [1]. This property is particularly valuable in frozen desserts, chilled beverages, and refrigerated dairy products, where the enhanced cold-temperature sweetness permits a reduction in total sweetener content without compromising sensory acceptability. In contrast, D-glucose and sucrose exhibit relatively flat sweetness-temperature response curves, limiting their utility in temperature-variable applications [2].

Biorefinery Feedstock for Platform Chemical Production

The superior conversion kinetics of β-D-fructose to 5-hydroxymethylfurfural (HMF) under acid-catalyzed conditions position it as a preferred substrate for renewable platform chemical production [1]. The substantially faster dehydration rate of fructose compared to glucose translates to reduced reactor residence times and lower energy input per unit of HMF produced. With optimal HMF yields reaching 75% using fructose as substrate in γ-valerolactone solvent systems, β-D-fructose enables economically viable production of HMF as a precursor for biobased polymers, fuels, and fine chemicals [1][2]. The facile hydrolysis of sucrose to yield a 1:1 fructose-glucose mixture further supports integrated process designs where sucrose serves as a cost-effective fructose source [1].

Insulin-Independent Metabolic Substrate for Specialized Nutritional Formulations

The differential substrate affinity of β-D-fructose for hexokinase (Km = 2 mM at 25°C versus ~0.1-0.2 mM for D-glucose) underlies its distinctive metabolic processing—fructose enters hepatic metabolism independent of insulin and does not acutely elevate blood glucose concentrations [1][2]. This property supports the formulation of diabetic-friendly nutritional products and parenteral nutrition solutions where glycemic control is paramount. The 10- to 20-fold lower hexokinase affinity of fructose compared to glucose ensures that fructose metabolism proceeds via the fructolytic pathway, bypassing the phosphofructokinase regulatory checkpoint and providing a rapid source of glycolytic intermediates without insulin requirement [1][3].

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